molecular formula C18H21Cl2N3O2S B2777164 2-(4-Chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216509-51-1

2-(4-Chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2777164
CAS No.: 1216509-51-1
M. Wt: 414.35
InChI Key: SXACHNXFUKNPJK-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[2,3-c]pyridine, which is a bicyclic heteroaromatic motif frequently used as ATP-mimetic kinase inhibitors . The presence of a carboxamide moiety in such derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis . The thieno[2,3-c]pyridine core is a bicyclic system that includes a five-membered ring containing sulfur and a six-membered ring containing nitrogen .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Thieno[2,3-c]pyridine derivatives can undergo a variety of reactions, and their reactivity can be influenced by the presence of functional groups and substituents .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Novel Synthetic Pathways

Research in the field has led to the development of various synthetic pathways for creating complex heterocyclic compounds, which are crucial in medicinal chemistry for their potential biological activities. For example, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and their derivatives showcases the innovative approaches to accessing structurally diverse molecules that could serve as leads in drug discovery (Bakhite et al., 2005).

Antimicrobial Applications

Several studies have focused on the antimicrobial potential of thieno[2,3-b]pyridine derivatives. The design and synthesis of these compounds aim at exploring their utility as antimicrobial agents, highlighting the significance of heterocyclic chemistry in addressing resistance to conventional antibiotics (Hossan et al., 2012).

Molecular Modifications for Enhanced Properties

The modification of pyridine derivatives to produce new compounds with potential biological activities is an area of intense research. Studies demonstrate how alterations in the molecular structure can lead to compounds with varied and potentially enhanced properties, such as antimicrobial, anti-inflammatory, or analgesic activities. These modifications are pivotal in the search for new therapeutic agents (Tada & Yokoi, 1989).

Future Directions

The future directions for research on this compound could involve further investigation of its potential biological activities, such as its potential as a kinase inhibitor . Additionally, further studies could explore the synthesis of related compounds and the development of new synthetic methods .

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S.ClH/c1-10(2)22-8-7-13-14(9-22)25-18(15(13)16(20)23)21-17(24)11-3-5-12(19)6-4-11;/h3-6,10H,7-9H2,1-2H3,(H2,20,23)(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXACHNXFUKNPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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